molecular formula C39H72O3Si2 B12335733 (3S,6R,E)-6-((1R,3aS,7aR,E)-4-(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2,3-dimethylhept-4-en-2-ol

(3S,6R,E)-6-((1R,3aS,7aR,E)-4-(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2,3-dimethylhept-4-en-2-ol

Cat. No.: B12335733
M. Wt: 645.2 g/mol
InChI Key: RQQZOGNEDOVOIE-IHFXBNIISA-N
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Description

The compound “(3S,6R,E)-6-((1R,3aS,7aR,E)-4-(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2,3-dimethylhept-4-en-2-ol” is a complex organic molecule characterized by multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, scalable purification techniques, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological pathways and targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Similar compounds have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple stereocenters and functional groups, such as:

  • (3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene derivatives
  • Octahydro-1H-inden-1-yl compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which could confer unique properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C39H72O3Si2

Molecular Weight

645.2 g/mol

IUPAC Name

(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-ol

InChI

InChI=1S/C39H72O3Si2/c1-28(18-19-29(2)38(9,10)40)34-22-23-35-31(17-16-24-39(34,35)11)21-20-30-25-32(41-43(12,13)36(3,4)5)27-33(26-30)42-44(14,15)37(6,7)8/h18-21,28-29,32-35,40H,16-17,22-27H2,1-15H3/b19-18+,31-21+/t28-,29+,32-,33-,34-,35+,39-/m1/s1

InChI Key

RQQZOGNEDOVOIE-IHFXBNIISA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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